2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.
Introduction of Brominated Groups: Bromination of the benzyl and phenyl groups can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation: The final step involves the introduction of the thioether linkage. This can be done by reacting the brominated quinazolinone with a thiol derivative, such as 3-bromobenzylthiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The brominated aromatic rings can be reduced to their corresponding hydrogenated forms.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its brominated aromatic rings and thioether linkage contribute to its binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interacting with specific molecular targets.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets such as enzymes and receptors. The brominated aromatic rings enhance its binding affinity, while the thioether linkage allows for specific interactions with target proteins. This compound can inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
- 2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 2-((3-Fluorobenzyl)thio)-3-(4-fluorophenyl)-4(3H)-quinazolinone
Uniqueness
Compared to these similar compounds, 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine, methyl, or fluorine atoms, which can lead to different interactions with biological targets and potentially enhanced activity.
Properties
CAS No. |
618432-23-8 |
---|---|
Molecular Formula |
C21H14Br2N2OS |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[(3-bromophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H14Br2N2OS/c22-15-8-10-17(11-9-15)25-20(26)18-6-1-2-7-19(18)24-21(25)27-13-14-4-3-5-16(23)12-14/h1-12H,13H2 |
InChI Key |
LMISJFCENINNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.